molecular formula C19H21NO4 B1681412 Salutaridine CAS No. 1936-18-1

Salutaridine

Cat. No.: B1681412
CAS No.: 1936-18-1
M. Wt: 327.4 g/mol
InChI Key: GVTRUVGBZQJVTF-YJYMSZOUSA-N
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Description

Salutaridine, also known as floripavine, is an alkaloid present in the morphinian alkaloid pathway of the opium poppy. It is a significant intermediate in the biosynthesis of morphine and other related alkaloids. The compound is derived from the biosynthetic precursor ®-reticuline, which is converted to this compound by the enzyme this compound synthase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salutaridine can be synthesized through a biomimetic chemo-enzymatic strategy. The process involves the preparation of the prochiral natural intermediate 1,2-dehydroreticuline, which is then stereoselectively reduced by the enzyme 1,2-dehydroreticuline reductase to obtain ®-reticuline. In the final step, membrane-bound this compound synthase performs the selective ortho-para phenol coupling to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysis to achieve high yield and enantioselectivity. The combination of early-stage organic synthesis with late-stage multi-step biocatalysis minimizes the need for protecting group techniques and provides efficient access to the compound .

Chemical Reactions Analysis

Types of Reactions: Salutaridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Salutaridine has several scientific research applications, including:

Mechanism of Action

Salutaridine exerts its effects through enzymatic reactions. The enzyme this compound synthase catalyzes the conversion of ®-reticuline to this compound by an oxidative coupling reaction. This process involves the reduction of NADPH to NADP+ and the incorporation of oxygen . The enzyme this compound reductase further converts this compound to salutaridinol, which can then be transformed into other alkaloids such as thebaine .

Comparison with Similar Compounds

Uniqueness of Salutaridine: this compound is unique due to its role as an intermediate in the biosynthesis of morphine and other related alkaloids. Its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(1S,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTRUVGBZQJVTF-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23C=C(C(=O)C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941041
Record name 4-Hydroxy-3,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Rods from ethyl acetate

CAS No.

1936-18-1
Record name Salutaridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001936181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALUTARIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X10PRH74D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Salutaridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

197-198 °C
Record name Salutaridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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